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Fenebrutinib metabolite structural alert toxicity
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Compound Focus: Fenebrutinib

CAS No.: 1434048-34-6

Cat. No.: S002954

Metabolic Pathways & Structural Alerts

The table below summarizes the characterized reactive intermediates, their corresponding structural alerts on

the Fenebrutinib molecule, and the trapping agents used for their detection.

Reactive Structural Alert | Precursor  Trapping Agent Key Adducts Identified

Intermediate Type Metabolite Used (m/z)

Iminium lon [1] Piperazine ring (after Potassium Cyanide  M11/KCN (620.3),
hydroxylation and (KCN) [1] M12/KCN, M13/KCN,
dehydration) [1] M14/KCN

6-Iminopyridin- Pyridine ring (after N- Glutathione (GSH) M15/GSH (799.3), and

3(6H)-One [1] dealkylation and [1] four other GSH adducts

hydroxylation) [1]

Aldehyde [1] Hydroxymethyl group on the  Methoxylamine [1] Six methoxylamine
pyridine moiety (oxidation) adducts identified

[1]

The bioactivation pathways and associated structural alerts in Fenebrutinib can be visualized as follows.
The process begins with Phase I metabolism by CYP450 enzymes, leading to reactive intermediates that are

trapped by specific nucleophiles for detection.
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Experimental Protocol for Metabolic Profiling

Here is a detailed methodology for in vitro metabolic incubation and identification of reactive intermediates,

based on the cited research [1].

Materials and Reagents

¢ Test Compound: Fenebrutinib
e Biological System: Rat or Human Liver Microsomes (RLM or HLMSs) [1] [2]
e Co-factors: NADPH-regenerating system
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e Trapping Agents:
o Potassium Cyanide (KCN) for iminium ions [1]
o Glutathione (GSH) for 6-iminopyridin-3(6H)-one [1]
o Methoxylamine for aldehyde intermediates [1]
¢ Analytical Instrumentation: lon Trap LC-MS/MS system capable of MS3 scanning [1]

Incubation Procedure

Preparation: Prepare the incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein),
Fenebrutinib (e.g., 10-50 uM), and an appropriate buffer (e.g., phosphate buffer, pH 7.4) [2].
Trapping: Include one of the trapping agents (e.g., 1 mM KCN, 1 mM GSH, or 1 mM methoxylamine)
in the mixture [1].

Initiation: Start the metabolic reaction by adding the NADPH-regenerating system.

Control: Run parallel control incubations without NADPH or with heat-inactivated microsomes.
Termination: After a specified period (e.g., 60-120 minutes), stop the reaction by adding an equal

volume of ice-cold acetonitrile.
Analysis: Centrifuge the mixture and analyze the supernatant using LC-MS/MS.

LC-MS/MS Analysis and Metabolite Identification

e Chromatography: Use a reversed-phase C18 column (e.g., ZORBAX Eclipse plus-C18). An isocratic
or gradient mobile phase system of acetonitrile and water (with 0.1% formic acid) can be employed
[2].

e Mass Spectrometry:

o Operate the mass spectrometer in positive electrospray ionization (ESI+) mode [2].

o Use Multi-Stage Mass Spectrometry (MS"): First, select the parent ion of Fenebrutinib (m/z
665). Then, perform MS2 fragmentation on this ion, and further perform MS3 on the resulting
fragment ions (e.g., m/z 647) [1].

o For metabolite identification, compare the MSn spectra and retention times of the metabolites
and adducts with those of the parent drug.

Troubleshooting Common Issues

The table below addresses potential challenges and solutions based on established protocols.
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Problem

Possible Cause

Suggested Solution

Low signal or poor
detection of
adducts.

High background

noise in MS spectra.

Inability to
characterize
fragment ions.

Low metabolic turnover or
instability of adducts.

Complex matrix
interference from
microsomes or reagents.

Low abundance of
metabolites or suboptimal
collision energy.

Optimize microsomal protein concentration and
incubation time [1]. Use fresh trapping agents and
confirm their stability.

Improve sample cleanup (e.g., protein
precipitation, solid-phase extraction). Optimize LC
gradient to better separate analytes [2].

Use an ion trap mass spectrometer for sensitive
MS3 analysis [1]. Systematically optimize collision
energies for parent and fragment ions.

Frequently Asked Questions (FAQS)

Q1: What is the primary enzyme responsible for Fenebrutinib's metabolism and bioactivation?

e A: CYP3A4 is the predominant cytochrome P450 isoform responsible for Fenebrutinib's metabolism,

including the formation of the reactive intermediates [1] [2]. In silico predictions using StarDrop

software also highlight CYP3A4's major role [1].

Q2: Why is an ion trap mass spectrometer preferred for this type of study?

e A: lontrap LC-MS/MS is crucial because it enables MS? functionality. This allows for multi-step
fragmentation of metabolites, providing detailed structural information that is often necessary to
confidently characterize complex metabolites and adducts, especially when they are present in low

concentrations [1].

Q3: How can the findings from these metabolic studies be applied in drug development?

¢ A: ldentifying the specific structural alerts (piperazine ring, pyridine ring, hydroxymethyl group) allows
medicinal chemists to guide rational drug design. By making minor structural modifications to these

moieties—such as adding sterically hindering groups or using isosteric replacements—it is possible to

reduce metabolic bioactivation and potentially develop new drug candidates with an improved safety

profile [1] [3].
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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